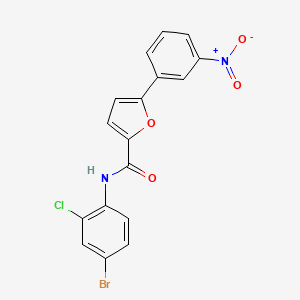
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). It is a potent and specific drug that has been used in various scientific research applications. The synthesis method of BAY 73-6691 is complex, and it requires several steps to produce the final product.
Mécanisme D'action
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 is a selective inhibitor of sGC, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. By inhibiting sGC, this compound 73-6691 reduces the levels of cGMP, which has various physiological effects, including vasodilation, platelet inhibition, and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 73-6691 has various biochemical and physiological effects, including the inhibition of platelet aggregation, vasodilation, and anti-inflammatory effects. It has also been shown to reduce blood pressure in animal models of hypertension.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 is a potent and specific inhibitor of sGC, which makes it an ideal tool for investigating the sGC signaling pathway. However, it has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental conditions.
Orientations Futures
There are several future directions for the use of N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 in scientific research. One potential area of investigation is the role of sGC in the pathogenesis of various diseases, including cancer, pulmonary hypertension, and neurodegenerative diseases. Another potential area of investigation is the development of more potent and selective sGC inhibitors, which could have therapeutic potential for the treatment of various diseases. Additionally, the use of this compound 73-6691 in combination with other drugs could provide new insights into the sGC signaling pathway and its role in disease pathogenesis.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 involves several steps, including the reaction of 4-bromo-2-chloroaniline with 3-nitrobenzaldehyde to produce 4-bromo-2-chloro-5-nitrobenzaldehyde. This intermediate is then reacted with furfurylamine to produce this compound. The final product is then purified using column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)-2-furamide 73-6691 has been used in various scientific research applications, including the study of the sGC signaling pathway. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP), which is a key mediator of the sGC signaling pathway. This compound 73-6691 has also been used to investigate the role of sGC in cardiovascular diseases, such as hypertension and heart failure.
Propriétés
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClN2O4/c18-11-4-5-14(13(19)9-11)20-17(22)16-7-6-15(25-16)10-2-1-3-12(8-10)21(23)24/h1-9H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTXLFIFBRDJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2-pyridinyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5065436.png)
![1-(2-chlorobenzyl)-N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5065443.png)
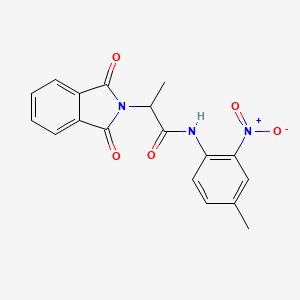
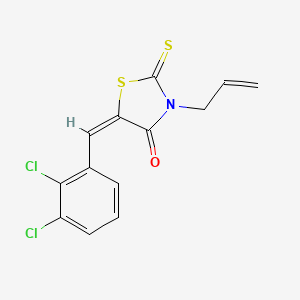
![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5065463.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5065470.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-chlorophenyl)-N~2~-cyclohexylglycinamide](/img/structure/B5065474.png)
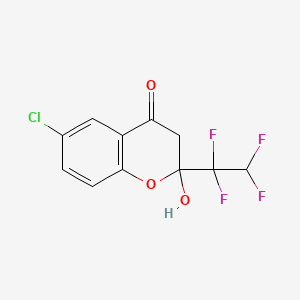


![2-(1,3-benzothiazol-2-ylthio)-N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5065515.png)
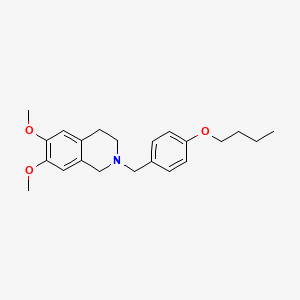
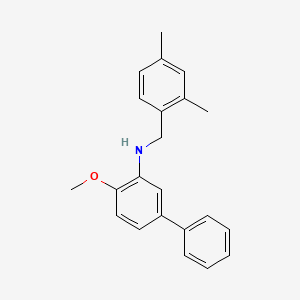
![{2-[2-(4-methoxyphenoxy)ethoxy]ethyl}(3-methoxypropyl)amine oxalate](/img/structure/B5065545.png)